molecular formula C5H10ClN3 B1281083 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride CAS No. 1147222-02-3

1,3-dimethyl-1H-pyrazol-4-amine hydrochloride

Cat. No. B1281083
M. Wt: 147.6 g/mol
InChI Key: ZDOGXPGAEYKUJK-UHFFFAOYSA-N
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Description

1,3-dimethyl-1H-pyrazol-4-amine hydrochloride is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the trichloromethyl group has been used as a leaving group in nucleophilic substitutions to synthesize 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, indicating a potential pathway for the synthesis of related compounds . Additionally, the reaction of tetrachloro-3-buten-2-one with 3,5-dimethylpyrazole has led to the formation of dichloro-substituted pyrazole derivatives, which upon treatment with amines can result in the replacement of one pyrazole ring by the amine residue . These methods suggest that similar strategies could be employed for the synthesis of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms in the ring, which can act as coordination sites in metal complexes. For example, in the mixed acetatopercholate transition metal complexes, the pyrazole groups are involved in chelating the metal ion, resulting in various coordination geometries . This implies that the molecular structure of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride would also allow for coordination with metals, potentially forming stable complexes.

Chemical Reactions Analysis

Pyrazole derivatives participate in a variety of chemical reactions. The nucleophilic substitution reaction mentioned earlier is one example. Additionally, the one-pot, three-component synthesis method has been reported for the formation of indolin-2-one derivatives using 1H-pyrazol-5-amines . This demonstrates the reactivity of the pyrazole moiety in multi-component reactions, which could be relevant for the chemical reactions involving 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on the substituents attached to the ring. For instance, the introduction of aminoalkyl groups at position 4 of the pyrazole ring has led to the formation of water-soluble pyrazolate rhodium(I) complexes . This suggests that the solubility and other physical properties of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride could be influenced by its substituents, potentially enhancing its solubility in polar solvents.

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
    • They are used as scaffolds in the synthesis of bioactive chemicals .
    • Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used in various fields of science .
  • Antileishmanial and Antimalarial Activities

    • Some hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
    • The result revealed that compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) .
    • The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
  • Antibacterial and Antifungal Activities

    • Newly synthesized difluoromethylated 1- (1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones were evaluated for in vitro antibacterial and antifungal activity against the Staphylococcus aureus, Bacillus subtilis, Escherichia coli, S. typhi, Candida albicans, and Aspergillus niger .
  • Cytotoxic Efficiency

    • A close investigation of results from Table 3 and Fig. 4 clearly illustrated that all the synthesized derivatives exhibited in vitro cytotoxic efficiency with IC 50 values ranging from 0.426 to 4.943 μM .

Future Directions

Pyrazole compounds, including 1,3-dimethyl-1H-pyrazol-4-amine, have been the focus of many research studies due to their potential pharmacological properties . Future research may continue to explore the synthesis methods, chemical reactions, and potential applications of these compounds in various fields of science .

properties

IUPAC Name

1,3-dimethylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-4-5(6)3-8(2)7-4;/h3H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOGXPGAEYKUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506902
Record name 1,3-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-1H-pyrazol-4-amine hydrochloride

CAS RN

1147222-02-3
Record name 1,3-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Lemurell, J Ulander, H Emtenäs… - Journal of Medicinal …, 2019 - ACS Publications
5-Lipoxygenase (5-LO)-activating protein (FLAP) inhibitors have proven to attenuate 5-LO pathway activity and leukotriene production in human clinical trials. However, previous clinical …
Number of citations: 8 pubs.acs.org

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